2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt is a synthetic azo dye known for its vibrant color and stability. It is commonly used in various industrial applications, including textile dyeing and as a pH indicator. The compound is also known by its synonym, Mordant Yellow 7 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-Hydroxy-3-methylbenzoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Breakdown products include smaller aromatic compounds and sulfonic acids.
Reduction: Aromatic amines such as 4-aminobenzenesulfonic acid and 2-Hydroxy-3-methylbenzoic acid are formed.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in analytical chemistry for complexometric titrations.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various consumer products
Wirkmechanismus
The compound exerts its effects primarily through its azo bond, which can interact with various molecular targets. The azo bond can undergo cleavage under specific conditions, releasing aromatic amines that can further interact with biological pathways. The sulfonic acid group enhances the compound’s solubility and stability, making it effective in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mordant Yellow 1: Another azo dye with similar applications but different molecular structure.
Mordant Yellow 3: Known for its use in textile dyeing, with slightly different chemical properties.
Mordant Yellow 5: Used in similar applications but has different solubility and stability characteristics
Uniqueness
2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt stands out due to its high stability, vibrant color, and versatility in various applications. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C14H10N2Na2O6S |
---|---|
Molekulargewicht |
380.29 g/mol |
IUPAC-Name |
disodium;4-[(3-carboxy-5-methyl-4-oxidophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H12N2O6S.2Na/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22;;/h2-7,17H,1H3,(H,18,19)(H,20,21,22);;/q;2*+1/p-2 |
InChI-Schlüssel |
HSMKYUPVPFDCDV-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC(=C1[O-])C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.